2,3,6-Trichloronaphthalene-1,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
78237-04-4 |
|---|---|
Molecular Formula |
C10H3Cl3O2 |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
2,3,6-trichloronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H3Cl3O2/c11-4-1-2-5-6(3-4)10(15)8(13)7(12)9(5)14/h1-3H |
InChI Key |
XYZDENNSPCGAED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,6 Trichloronaphthalene 1,4 Dione and Analogues
Direct Synthesis Approaches
Direct synthesis methods aim to construct the naphthalene-1,4-dione skeleton from acyclic or monocyclic precursors in a convergent manner. These approaches often involve condensation reactions followed by cyclization and oxidation steps.
Investigation of Condensation Reactions
Condensation reactions are a foundational strategy for building the carbon framework of naphthoquinones. A classic approach involves the reaction of a substituted benzene (B151609) derivative with a four-carbon component, typically a derivative of maleic acid. For instance, the condensation of hydroquinones or chlorophenols with chloro- or dichloromaleic anhydride (B1165640) in the presence of a Lewis acid catalyst can be employed to construct the naphthalene (B1677914) skeleton. rsc.org The specific substitution pattern of the final product is dictated by the substituents on the starting materials.
Another versatile method is the three-component, one-pot condensation. These reactions bring together multiple starting materials simultaneously to form a complex product. For example, 2-hydroxy-1,4-naphthoquinone (B1674593) can react with aromatic aldehydes and carbamates in a catalyzed reaction to form complex oxazine-fused naphthoquinones. While not directly yielding the target molecule, this illustrates the principle of using multi-component reactions to build upon the naphthoquinone core. masterorganicchemistry.com The Zincke-Suhl reaction, a special case of a Friedel-Crafts alkylation, converts p-cresols into cyclohexadienones using tetrachloromethane and a Lewis acid like aluminum chloride. wikipedia.org This transformation creates a highly substituted six-membered ring that can be a precursor for quinone-type structures.
Isolation and Characterization of Condensation Intermediates
The mechanisms of condensation reactions often proceed through several distinct intermediates. In the synthesis of naphthoquinones via the Diels-Alder reaction (a type of cycloaddition condensation), the initial cycloadduct is a key intermediate. For example, the reaction between a benzoquinone and a diene first forms a bicyclic adduct. nih.gov This adduct is often not isolated but is directly subjected to subsequent reactions. nih.gov In some cases, such as the reaction of 2,3-dimethylbenzoquinone with isoprene, the Diels-Alder adduct is an unstable intermediate that readily undergoes dehydrogenation to form the aromatic naphthoquinone product. nih.gov The characterization of these transient species often requires spectroscopic analysis of the crude reaction mixture before aromatization occurs.
Cyclization and Oxidation Pathways in Naphthoquinone Formation
The final steps in many naphthoquinone syntheses involve cyclization to form the second ring and oxidation to generate the quinone moiety. Following the initial condensation or cycloaddition, an intramolecular cyclization may occur to close the second ring of the naphthalene system. chemrxiv.org
The oxidation step is crucial and converts a hydroquinone (B1673460) or a dihydroxynaphthalene intermediate into the final 1,4-dione. This aromatization can be achieved through several methods. In some syntheses, particularly those starting with a benzoquinone and a diene, the initial adduct spontaneously aromatizes, sometimes through enolization and subsequent oxidation. scirp.org Common oxidizing agents used for this transformation include chromium trioxide or simply exposure to air, which can be effective for easily oxidized hydroquinone precursors. mdpi.com The choice of oxidant depends on the stability of the substituents on the ring.
Precursor-Based Synthetic Strategies
These strategies begin with precursors that already contain a portion of the final ring system, such as substituted benzoquinones. The Diels-Alder reaction is a powerful tool in this category for constructing the second ring.
Nucleophilic Scission of Alpha-Diketone Bridges from Cycloadducts
While less common, specific synthetic routes can involve the formation of complex polycyclic intermediates that are subsequently cleaved to reveal the desired product. One such strategy involves the nucleophilic scission of an α-diketone bridge from a cycloadduct. This methodology typically begins with a Diels-Alder reaction to form a bicyclic adduct containing the α-diketone. Subsequent treatment with a nucleophile, such as a hydroxide, can cleave the bridge, leading to a ring-opened product that can then be modified to yield the target naphthalene derivative. Although specific examples leading directly to 2,3,6-trichloronaphthalene-1,4-dione are not prominent in the literature, this approach provides a pathway to highly substituted aromatic compounds from complex cycloadducts.
Reactions Involving Substituted Benzoquinones (e.g., o-chloranil) as Precursors
The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most effective methods for synthesizing the naphthoquinone skeleton. In this approach, a substituted benzoquinone acts as the dienophile ("diene-loving" component), reacting with a conjugated diene. masterorganicchemistry.com To synthesize polychlorinated naphthoquinones, a highly chlorinated benzoquinone precursor is required.
o-Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is an ideal precursor for this purpose. It is a highly reactive dienophile due to the electron-withdrawing nature of the four chlorine atoms. rsc.org The reaction of o-chloranil with an appropriately substituted 1,3-diene would yield a chlorinated bicyclic adduct. For example, reaction with a diene bearing a chlorine atom at the 2-position could theoretically lead to a precursor for this compound.
The regiochemistry of the Diels-Alder reaction is a critical consideration when using unsymmetrical dienes, as it determines the final placement of substituents. Generally, reactions involving 1-substituted dienes favor "ortho" products, while 2-substituted dienes favor "para" products. masterorganicchemistry.com Following the cycloaddition, the resulting adduct must be aromatized, typically through an oxidation step, to yield the final naphthalene-1,4-dione product. scirp.org
Below is a table summarizing the general Diels-Alder approach using a substituted benzoquinone.
| Reaction Step | Reactant 1 (Dienophile) | Reactant 2 (Diene) | Key Transformation | Product Type |
|---|---|---|---|---|
| [4+2] Cycloaddition | Substituted 1,4-Benzoquinone (e.g., o-Chloranil) | Substituted 1,3-Diene | Formation of a six-membered ring | Bicyclic Diels-Alder Adduct |
| Aromatization | Bicyclic Diels-Alder Adduct | Oxidizing Agent (e.g., CrO₃, air) | Dehydrogenation/Oxidation | Substituted Naphthalene-1,4-dione |
This precursor-based strategy offers a modular and powerful route to complex polychlorinated naphthoquinones, where the final substitution pattern can be systematically built by choosing the appropriate chlorinated benzoquinone and substituted diene.
Methodological Advancements in Chlorinated Naphthalene Synthesis
The synthesis of chlorinated naphthalenes, including complex derivatives like this compound, has evolved from broad-spectrum industrial processes to highly specific and regioselective laboratory methods. These advancements are critical for producing structurally defined molecules for specialized applications, moving beyond the simple, direct chlorination of naphthalene.
Historically, the industrial production of polychlorinated naphthalenes (PCNs) involved the direct treatment of molten naphthalene with chlorine gas at elevated temperatures, often in the presence of a catalyst such as iron(III) chloride or antimony(V) chloride. While effective for bulk production, this method yields a mixture of numerous congeners with varying degrees of chlorination, making the isolation of a specific isomer challenging. A notable refinement to this bulk chlorination process involves delaying the addition of the ring halogenation catalyst until after the initial treatment with chlorine gas. This procedural modification was found to significantly reduce the formation of viscous tars, particularly when using petroleum-derived naphthalene feedstocks that contain alkylnaphthalenes. google.com
Modern synthetic chemistry, however, demands greater precision to control the exact placement of chlorine atoms on the naphthalene framework. This is particularly true for producing specific isomers like this compound. The synthesis of such compounds typically involves a multi-step approach, beginning with the formation of a chlorinated naphthalene precursor, followed by oxidation to the naphthoquinone, and subsequent further chlorination.
A significant leap forward in the controlled synthesis of halogenated naphthalenes is the development of regioselective benzannulation reactions. nih.govresearchgate.net One powerful example is the benzannulation of haloalkynes, which provides independent and predictable control over halide substitution at multiple positions on the naphthalene ring. nih.gov This modular approach allows for the assembly of complex polyheterohalogenated naphthalenes that are difficult or impossible to access through traditional electrophilic substitution reactions. nih.govresearchgate.net Such methods are instrumental in creating specifically substituted building blocks that can be further elaborated into target molecules.
For the synthesis of chlorinated naphthoquinones, advancements have focused on the selective chlorination of the quinone ring. The active positions on the 1,4-naphthoquinone (B94277) core can be chlorinated in a single step with excellent yields using metal(II) chlorides, such as copper(II) chloride or mercury(II) chloride, in the presence of iodine in an acetic acid solvent. tandfonline.com This provides a direct route to 2,3-dichloro-1,4-naphthoquinone from 1,4-naphthoquinone.
Another important methodology involves the conversion of substituted naphthoquinones. For instance, 2-chloro-1,4-naphthoquinone (B24044) can be prepared in high yield by treating Lawsone (2-hydroxy-1,4-naphthoquinone) with thionyl chloride. chemicalbook.com This demonstrates the ability to introduce chlorine atoms onto the quinone ring by replacing other functional groups. The differential reactivity of chlorine atoms on a dichlorinated core, such as 2,3-dichloro-1,4-naphthoquinone, has also been exploited. Nucleophilic substitution reactions, for example with arylamines, tend to replace the chlorine atom at the C-3 position selectively, leaving the C-2 chlorine intact. sciforum.net This predictable reactivity allows for the synthesis of a diverse range of 2-chloro-3-substituted-1,4-naphthoquinone analogues.
Based on these advanced methodologies, a plausible synthetic pathway for this compound can be devised. The strategy would likely involve the initial synthesis of a 6-chloronaphthalene derivative using a regioselective method. This precursor would then be oxidized to form 6-chloro-1,4-naphthoquinone, followed by the selective dichlorination of the quinone ring at the 2- and 3-positions to yield the final product.
Interactive Data Table: Key Synthetic Reactions for Chlorinated Naphthoquinones
| Starting Material | Reagents | Product | Key Advancement/Observation | Reference |
|---|---|---|---|---|
| Naphthalene Mixtures | 1. Cl2 (gas) 2. Lewis Acid Catalyst (e.g., AlCl3) | Chlorinated Naphthalenes | Delayed addition of catalyst prevents tar formation. | google.com |
| 1,4-Naphthoquinone | Metal(II) Chloride (CuCl2 or HgCl2), Iodine, Acetic Acid | Chlorinated 1,4-Naphthoquinones | Single-step, high-yield chlorination of the quinone ring. | tandfonline.com |
| Lawsone (2-hydroxy-1,4-naphthoquinone) | Thionyl Chloride (SOCl2) | 2-Chloro-1,4-naphthoquinone | Efficient conversion of a hydroxyl group to a chloro group on the quinone ring. | chemicalbook.com |
| Haloalkynes and Diynes | Benzannulation reaction conditions | Polyheterohalogenated Naphthalenes | High regioselective control over halogen placement on the benzene ring. | nih.govresearchgate.net |
| 2,3-Dichloro-1,4-naphthoquinone | Arylamines | 2-Chloro-3-(arylamino)-1,4-naphthoquinones | Selective nucleophilic substitution at the C-3 position. | sciforum.net |
Reaction Mechanisms and Chemical Transformations of 2,3,6 Trichloronaphthalene 1,4 Dione
Mechanistic Elucidation of Synthetic Pathways
The synthesis of 2,3,6-trichloronaphthalene-1,4-dione is not commonly documented in standard literature, suggesting it is not a commercially produced compound. However, a plausible synthetic route can be postulated based on known reactions of naphthalene (B1677914) and its derivatives. The formation of polychlorinated naphthalenes often involves electrophilic chlorination, which can be influenced by the presence of catalysts and reaction conditions. nih.gov
A potential synthetic pathway to this compound could involve a multi-step process, beginning with the controlled chlorination of naphthalene or a partially chlorinated naphthalene precursor. The electrophilic chlorination of naphthalene, often catalyzed by metal chlorides such as CuCl₂ or FeCl₃, typically yields a mixture of isomers. nih.gov Studies on naphthalene chlorination have shown that the reaction proceeds via an electrophilic aromatic substitution mechanism, with a preference for substitution at the α-positions (1, 4, 5, and 8). nih.gov
To achieve the desired 2,3,6-substitution pattern on the naphthalene-1,4-dione core, a strategy involving the chlorination of a pre-formed naphthoquinone or a substituted naphthalene followed by oxidation could be employed. For instance, starting with 2,6-dichloronaphthalene, subsequent oxidation to the corresponding 1,4-dione followed by a final chlorination step could potentially yield the target molecule. The final chlorination step would likely involve the addition of chlorine across the double bond of the quinone ring, followed by the elimination of hydrogen chloride to restore aromaticity.
Alternatively, the synthesis could start from 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), which can be halogenated at the 3-position. Further chlorination of the benzene (B151609) ring would be required to introduce the chloro group at the 6-position, followed by the replacement of the hydroxyl group with a chlorine atom.
While specific cyclization reactions involving this compound are not extensively reported, the naphthoquinone scaffold can participate in such transformations. For instance, in the synthesis of more complex heterocyclic systems, the quinone moiety can act as a dienophile in Diels-Alder reactions, leading to the formation of polycyclic structures.
Elimination reactions are crucial in the proposed synthetic pathways, particularly in the aromatization step following the addition of chlorine to the quinone ring. The loss of hydrogen chloride is a common final step in electrophilic aromatic substitution and is also observed in the halogenation of the quinone ring itself.
Naphthoquinones are known to undergo condensation reactions with various nucleophiles. For example, the reaction of 2-hydroxy-1,4-naphthoquinone with aldehydes and amines in a one-pot synthesis can yield fluorescent hydroxyl naphthalene-1,4-dione derivatives. While the chloro-substituents at the 2 and 3-positions in this compound are not as reactive as a hydroxyl group, the carbonyl groups of the quinone can still be susceptible to condensation with strong nucleophiles, such as hydrazines or hydroxylamines, to form the corresponding hydrazones or oximes.
Transformations of the Naphthalene-1,4-dione Core
The chemical transformations of the this compound core are largely governed by the electrophilic nature of the quinone ring and the influence of the chlorine substituents.
Electrophilic Substitution: The naphthalene-1,4-dione ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl groups. The presence of three additional electron-withdrawing chloro groups further deactivates the ring, making electrophilic substitutions, such as nitration or further halogenation, very difficult to achieve without harsh reaction conditions.
Nucleophilic Substitution: The chlorine atoms at the 2 and 3-positions are susceptible to nucleophilic substitution, a common reaction for halogenated naphthoquinones. These reactions are facilitated by the electron-withdrawing effect of the adjacent carbonyl groups. A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the chloro groups. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with amines is a well-established method for the synthesis of amino-naphthoquinones. sciforum.net It is expected that this compound would react similarly, with the chlorine atoms on the quinone ring being more labile than the one on the benzene ring.
| Nucleophile | Potential Product | Reaction Conditions |
|---|---|---|
| Ammonia | 2-Amino-3,6-dichloro-naphthalene-1,4-dione | Typically in an organic solvent, may require elevated temperature or pressure. |
| Primary Amines (R-NH₂) | 2-(Alkyl/Aryl)amino-3,6-dichloro-naphthalene-1,4-dione | Often carried out in alcohols or polar aprotic solvents. |
| Thiols (R-SH) | 2-(Alkyl/Aryl)thio-3,6-dichloro-naphthalene-1,4-dione | Usually in the presence of a base to generate the thiolate anion. |
| Alkoxides (R-O⁻) | 2-Alkoxy-3,6-dichloro-naphthalene-1,4-dione | Requires anhydrous conditions to avoid hydrolysis of the starting material. |
The quinone moiety is a classic example of a redox-active functional group. Naphthalene-1,4-diones can undergo reversible two-electron reduction to the corresponding hydroquinone (B1673460). The redox potential of the quinone is significantly influenced by the nature and position of the substituents on the ring.
The presence of electron-withdrawing chlorine atoms on the this compound molecule is expected to increase its electron affinity and, consequently, its reduction potential. This makes it a stronger oxidizing agent compared to the parent naphthalene-1,4-dione. The electron transfer processes can proceed in two single-electron steps, forming a semiquinone radical anion intermediate.
The redox properties of halogenated naphthoquinones are of interest in the context of their biological activity, as they can participate in cellular redox cycling, leading to the generation of reactive oxygen species.
| Compound | Substituents | Estimated Half-Wave Potential (E₁/₂) vs. SCE (V) |
|---|---|---|
| Naphthalene-1,4-dione | None | -0.5 |
| 2-Chloro-naphthalene-1,4-dione | 2-Cl | -0.4 |
| 2,3-Dichloro-naphthalene-1,4-dione | 2,3-diCl | -0.3 |
| 2,3,6-Trichloro-naphthalene-1,4-dione | 2,3,6-triCl | -0.2 (estimated) |
Note: The redox potential for this compound is an estimate based on the trend of increasing potential with the number of electron-withdrawing substituents. Actual values would need to be determined experimentally.
Detailed Analysis of Reveals a Gap in Current Scientific Literature
A thorough investigation into the chemical behavior of this compound, with a specific focus on its reaction mechanisms, chemical transformations, and the nuanced aspects of regioselectivity and stereoselectivity, has revealed a significant lack of available data in the public scientific domain. Despite extensive searches of chemical literature and databases, detailed research findings on the specific reactivity of this compound are not presently documented.
The study of regioselectivity and stereoselectivity is fundamental to understanding and predicting the outcomes of chemical reactions. Regioselectivity pertains to the preference of a chemical reaction to form one constitutional isomer over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. In the context of substituted naphthoquinones, these principles govern how reactants interact and determine the precise architecture of the resulting molecules.
For analogous but distinct compounds, such as various other polychlorinated naphthoquinones, the scientific literature describes a range of chemical transformations. These often include nucleophilic substitution reactions, where one or more chlorine atoms are displaced by other functional groups, and cycloaddition reactions, like the Diels-Alder reaction, where the quinone ring acts as a dienophile. The regiochemical and stereochemical outcomes of these reactions are typically influenced by the electronic and steric effects of the substituents on the naphthoquinone core.
However, for this compound specifically, no published studies detailing these transformations or the selectivity of such reactions could be identified. Consequently, data tables illustrating research findings, such as the yields of different regioisomers or the diastereomeric or enantiomeric excess of products under various reaction conditions, are not available.
This absence of specific data highlights a gap in the current body of chemical knowledge and suggests an area ripe for future research. The synthesis and reactivity of this compound, and a systematic study of its regioselective and stereoselective behavior, would be a valuable contribution to the field of organic chemistry. Such studies would not only elucidate the fundamental chemical properties of this specific molecule but also contribute to a broader understanding of structure-reactivity relationships within the larger class of halogenated naphthoquinones.
Derivatization Strategies and Functionalization of 2,3,6 Trichloronaphthalene 1,4 Dione
Chemical Transformations at Carbonyl Centers
The carbonyl groups at the C1 and C4 positions of the naphthalene-1,4-dione core are key sites for chemical transformations. While specific studies on 2,3,6-trichloronaphthalene-1,4-dione are not extensively documented in publicly available literature, the general reactivity of naphthoquinones can be considered. These reactions typically involve nucleophilic additions and redox chemistry. For instance, photochemical reactions of metal carbonyls with related hydroxyacetophenone derivatives have been reported, suggesting the potential for complexation and modification at or near the carbonyl centers under specific conditions. researchgate.net
Common transformations for the carbonyl groups in quinone systems include:
Reductive acetylation: Conversion of the quinone to the corresponding diacetate.
Formation of oximes and hydrazones: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives.
Wittig-type reactions: To introduce carbon-carbon double bonds.
These potential transformations for this compound are summarized in the table below.
| Transformation | Reagents | Potential Product |
| Reductive Acetylation | Acetic Anhydride (B1165640), Zinc | 1,4-Diacetoxy-2,3,6-trichloronaphthalene |
| Oxime Formation | Hydroxylamine Hydrochloride | This compound dioxime |
| Hydrazone Formation | Hydrazine Hydrate | This compound dihydrazone |
Modifications of Chlorine Substituents
The chlorine atoms on the naphthalene (B1677914) ring are significant handles for structural modification, allowing for the introduction of a variety of functional groups through substitution or elimination reactions.
Selective halogen exchange reactions, such as the Finkelstein reaction, could potentially be employed to replace the chlorine atoms with other halogens (e.g., fluorine, bromine, or iodine). This would modulate the electronic properties and steric profile of the molecule. The regioselectivity of such exchanges would depend on the specific reaction conditions and the relative reactivity of the chlorine atoms at the 2, 3, and 6 positions. While the search results provide examples of halogen exchange in other systems, specific protocols for this compound are not detailed.
Hydrodechlorination is a chemical process that involves the replacement of a chlorine atom with a hydrogen atom. This method can be used to systematically remove chlorine substituents from the this compound core, leading to a range of partially or fully dechlorinated analogues. Such structural modifications are valuable for structure-activity relationship (SAR) studies.
Catalytic hydrodechlorination is a common method, often employing transition metal catalysts such as palladium or nickel. mdpi.comsemanticscholar.org For chlorinated naphthalenes in general, hydrodechlorination can be used to produce naphthalene. inchem.orgwho.int The selectivity of the dechlorination can be controlled by the choice of catalyst, reaction conditions, and the steric and electronic environment of each chlorine atom.
| Catalyst System | Potential Products from this compound |
| Pd/C, H₂ | Mixtures of dichloronaphthalene-1,4-diones, monochloronaphthalene-1,4-diones, and naphthalene-1,4-dione |
| Ni-based catalysts | Varied dechlorination products depending on catalyst composition and reaction conditions |
This table illustrates potential outcomes based on general hydrodechlorination principles for chlorinated aromatic compounds, as specific studies on this compound were not identified in the search results.
Construction of Fused Heterocyclic Systems
The naphthalene-1,4-dione scaffold is a versatile precursor for the synthesis of fused heterocyclic systems. Reactions involving the carbonyl groups and adjacent chlorine substituents can lead to the formation of new rings. For example, reactions with dinucleophiles can result in the annulation of heterocyclic rings onto the naphthalene core.
A study on a related compound, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione, demonstrated the potential for further cyclization. nih.gov Amide derivatives of naphthalene-1,4-dione have been shown to undergo dehydration under basic conditions to form ring-closed imidazole (B134444) compounds. nih.gov This suggests that this compound could be a starting material for the synthesis of novel, fused heterocyclic structures with potential biological activity. nih.gov
Development of Novel Derivatives and Analogues
The development of novel derivatives and analogues of this compound can be achieved through a variety of synthetic strategies. Based on the chemistry of related naphthalene-1,4-diones, several classes of derivatives can be envisioned.
One approach involves the substitution of the chlorine atoms with other functional groups. For instance, reaction with amines can lead to aminonaphthoquinones. A study on naphthalene-1,4-dione showed that it can be reacted with different amines in the presence of a base to yield various amino-substituted analogues. nih.gov
The synthesis of a library of naphthalene-1,4-dione analogues with varying substituents has been reported, demonstrating the feasibility of creating a diverse set of compounds for biological screening. nih.gov These synthetic strategies could be adapted for this compound to generate novel derivatives with unique electronic and steric properties.
| Starting Material | Reagent | Product Class |
| Naphthalene-1,4-dione | Various amines, Et₃N or K₂CO₃ | Amino-substituted naphthoquinones nih.gov |
| Amide derivatives of naphthoquinone | Basic conditions, EtOH | Ring-closed imidazole compounds nih.gov |
This table is based on synthetic strategies reported for the broader class of naphthalene-1,4-diones.
Spectroscopic and Structural Characterization of 2,3,6 Trichloronaphthalene 1,4 Dione and Its Derivatives
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2,3,6-trichloronaphthalene-1,4-dione, this method would provide definitive information on its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. The analysis would reveal the planarity of the naphthalene (B1677914) ring system, the conformation of the dione (B5365651) group, and the spatial orientation of the three chlorine atoms. This data is crucial for understanding the compound's physical properties and how it packs in a crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.
¹³C NMR Spectral Analysis
¹³C NMR spectroscopy would be used to identify all unique carbon atoms in the this compound molecule. The chemical shift of each carbon signal would provide information about its electronic environment. For instance, the carbonyl carbons of the dione group would be expected to resonate at a significantly downfield chemical shift (typically in the range of 180-200 ppm) compared to the aromatic carbons. The substitution pattern of the chlorine atoms would influence the chemical shifts of the carbons on the naphthalene rings, allowing for the assignment of each signal to a specific carbon atom.
Proton NMR Spectral Analysis
Proton (¹H) NMR spectroscopy would be used to determine the number and types of hydrogen atoms present in the molecule. For this compound, the ¹H NMR spectrum would show signals corresponding to the protons on the naphthalene ring system. The chemical shifts, integration (relative area) of each signal, and the coupling patterns (splitting of signals) would provide detailed information about the connectivity and spatial relationships of the protons.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to separate this compound from a mixture and to obtain its mass spectrum. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule, and a characteristic fragmentation pattern that can be used as a fingerprint for its identification. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would result in a distinctive pattern of peaks for the molecular ion and chlorine-containing fragments, further aiding in the compound's identification.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with a very high degree of accuracy. This precise mass measurement allows for the unambiguous determination of the compound's elemental formula, confirming the number of carbon, hydrogen, chlorine, and oxygen atoms present in the molecule. This is a critical step in the definitive identification of the compound.
Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis
The IDMS method involves the use of a stable, isotopically labeled version of the analyte as an internal standard. For this compound, this would typically involve synthesizing the molecule with one or more ¹³C or ³⁷Cl atoms. This isotopically enriched standard is added in a known amount to the sample. After thorough mixing and equilibration, the sample is processed, and the ratio of the natural abundance analyte to the isotopically labeled standard is measured using a mass spectrometer.
Because the analyte and the internal standard are chemically identical, they exhibit the same behavior during extraction, cleanup, and ionization. Consequently, any sample loss during preparation affects both the analyte and the standard equally, preserving their ratio. This makes IDMS a highly precise and accurate technique, capable of yielding traceable results with low measurement uncertainty. It is particularly valuable for certifying reference materials and for complex sample matrices where quantitative recovery is challenging.
Table 1: Key Steps in Hypothetical IDMS Analysis of this compound
| Step | Description |
| 1. Standard Preparation | Synthesis of an isotopically labeled standard (e.g., ¹³C₆-2,3,6-Trichloronaphthalene-1,4-dione). |
| 2. Spiking | A precisely known amount of the labeled standard is added to the sample containing the analyte. |
| 3. Equilibration | The sample is homogenized to ensure the labeled standard is uniformly distributed. |
| 4. Extraction & Cleanup | The analyte and standard are extracted from the sample matrix (e.g., via liquid-liquid or solid-phase extraction). |
| 5. Mass Analysis | The extract is analyzed by mass spectrometry (e.g., GC-MS or LC-MS) to determine the isotope ratio of the unlabeled to labeled compound. |
| 6. Quantification | The concentration of the analyte in the original sample is calculated from the measured isotope ratio and the known amount of added standard. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. khanacademy.org For aromatic quinones like this compound, the spectrum is characterized by absorptions arising from π → π* and n → π* transitions.
The naphthalene ring system, a polycyclic aromatic hydrocarbon, possesses a conjugated π-electron system that typically results in strong absorption bands in the UV region. nist.gov The presence of the α,β-unsaturated ketone functionality (the dione group) and chlorine substituents further influences the electronic structure. The chlorine atoms, with their lone pairs of electrons, can participate in resonance (a +R effect) but are also strongly electron-withdrawing (a -I effect).
The expected UV-Vis spectrum for this compound would exhibit:
Intense bands (high ε) at shorter wavelengths (UV region), corresponding to π → π* transitions within the aromatic naphthalene system. For naphthalene itself, characteristic absorptions appear around 220 nm, 275 nm, and 312 nm. nist.gov
A weaker band (low ε) at longer wavelengths, potentially extending into the visible region, attributed to the forbidden n → π* transition of the carbonyl groups. This band is responsible for the characteristic color of many quinones.
The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the solvent polarity. Studies on other naphthalene derivatives show distinct absorption bands that can be used for their identification and quantification. researchgate.netscholarsresearchlibrary.com
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |
| π → π | Naphthalene Ring / C=C | < 350 nm (UV) | High |
| n → π | Carbonyl (C=O) Groups | > 350 nm (UV-Vis) | Low |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule, providing a "fingerprint" for its structural identification. researchgate.net Analysis of related chlorinated aromatic compounds and quinones allows for a reliable prediction of the key vibrational frequencies for this compound. researchgate.netnih.govresearchgate.net
Key expected vibrational modes include:
C=O Stretching (νC=O): Quinones typically show strong, characteristic C=O stretching bands in the IR spectrum. For 1,4-naphthoquinone (B94277), these appear around 1660-1680 cm⁻¹. The presence of electron-withdrawing chlorine atoms is expected to shift this frequency to a higher wavenumber.
C=C Stretching (νC=C): Aromatic ring stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.
C-Cl Stretching (νC-Cl): The carbon-chlorine stretching modes are expected in the lower frequency region of the mid-IR spectrum, typically between 600 and 800 cm⁻¹. Raman spectroscopy can be particularly useful for detecting C-Cl bonds. nih.govresearchgate.netnih.gov
Naphthalene Ring Bending: Out-of-plane (γCH) and in-plane (βCH) bending modes of the naphthalene ring will also be present.
Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it effective for analyzing the C=C and C-Cl bonds within the molecular skeleton. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. researchgate.net
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C=O Stretch | Quinone Carbonyl | 1670 - 1700 | Strong | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |
| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium | Medium |
| C-Cl Stretch | Chloro-Aromatic | 600 - 800 | Strong | Strong |
Advanced Microscopic and Particle Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology, shape, and size of solid materials at the micro- and nanoscale. For a crystalline organic compound like this compound, SEM analysis would reveal the habit and structure of its crystals. researchgate.net
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and macromolecules in a suspension or solution, typically in the sub-micron range. horiba.comusp.org For a sparingly soluble compound like this compound, DLS could be used to study the size of any colloidal aggregates or nanoparticles that may form in a liquid medium. researchgate.net
The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. usp.org These fluctuations are caused by the Brownian motion of the particles; smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. horiba.comusp.org By analyzing the autocorrelation of the scattered light intensity signal, the translational diffusion coefficient (D) of the particles can be determined. The hydrodynamic diameter (dH) is then calculated using the Stokes-Einstein equation:
dH = kBT / 3πηD
where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. DLS provides an intensity-weighted size distribution and is highly sensitive to the presence of small numbers of large aggregates. nih.gov Proper sample preparation, including the use of an appropriate solvent and filtration, is critical for obtaining accurate results. colostate.edu
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically designed for the detection and characterization of chemical species with one or more unpaired electrons, such as free radicals. libretexts.org Quinones, including chlorinated naphthoquinones, are well-known to form stable semiquinone radical anions through one-electron reduction.
The one-electron reduction of this compound would produce the corresponding semiquinone radical anion. This process can occur via chemical or electrochemical reduction, or through enzymatic reactions in biological systems. nih.gov ESR spectroscopy can detect this radical species and provide detailed information about its electronic structure.
The ESR spectrum arises from the interaction of the unpaired electron's magnetic moment with an external magnetic field. The spectrum's key parameters are:
g-factor: Analogous to the chemical shift in NMR, the g-factor is characteristic of the radical's electronic environment.
Hyperfine Splitting (hfs): The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H) splits the ESR signal into multiple lines. The magnitude of this splitting (hyperfine coupling constant, a) is proportional to the probability of finding the unpaired electron at that nucleus, providing a map of the spin density distribution across the molecule.
Studies on related chlorinated quinones and PCB-quinones have shown that they readily form semiquinone radicals that can be detected by ESR. nih.govacs.org For example, the one-electron reduction of 2'-chloro-2,5-benzoquinone resulted in a four-line ESR spectrum with hyperfine coupling constants of aH3 = aH4 = 2.1 G and aH6 = 2.5 G. nih.gov The degree of chlorination has been shown to affect the stability and persistence of these semiquinone radicals. acs.org For this compound, hyperfine coupling would be expected from the remaining protons on the naphthalene ring, leading to a characteristic splitting pattern in its ESR spectrum.
Table 4: Representative ESR Data for Related Semiquinone Radicals
| Parent Quinone | Radical Species | Hyperfine Coupling Constants (a) in Gauss (G) | Reference |
| 2'-Chloro-2,5-benzoquinone | 2'-Chloro-2,5-benzosemiquinone | aH3 = aH4 = 2.1 G; aH6 = 2.5 G | nih.gov |
| 4,4'-Dichloro-biphenyl-2,5-quinone | 4,4'-Dichloro-biphenyl-2,5-semiquinone | Data reported as persistent radical signals | nih.govacs.org |
| 3,6,4'-Trichloro-biphenyl-2,5-quinone | 3,6,4'-Trichloro-biphenyl-2,5-semiquinone | Data reported as persistent radical signals | nih.govacs.org |
Computational Chemistry and Theoretical Studies of 2,3,6 Trichloronaphthalene 1,4 Dione
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools to predict the behavior of molecules. For a compound like 2,3,6-trichloronaphthalene-1,4-dione, these techniques can offer insights into its reactivity and physical properties.
Prediction of Molecular Behavior and Chemical Reactivity
The chemical reactivity of this compound is largely dictated by the electrophilic nature of the quinone ring and the influence of the electron-withdrawing chlorine atoms. Molecular modeling would likely show that the carbon atoms of the carbonyl groups are highly susceptible to nucleophilic attack. The chlorine atoms, through their inductive effect, would further enhance the electrophilicity of the naphthoquinone system.
Conformational Analysis and Energy Minimization
Due to the rigid, fused ring structure of the naphthalene-1,4-dione core, this compound is expected to be an essentially planar molecule. Conformational analysis would focus on the minor deviations from planarity that may arise from steric interactions between the chlorine atoms and the carbonyl groups.
Energy minimization calculations would aim to find the most stable three-dimensional arrangement of the atoms. For this molecule, the lowest energy conformation would likely be one that minimizes any steric strain while maximizing electronic stabilization. The planarity of the molecule is a key factor in its electronic properties, as it allows for delocalization of π-electrons across the ring system.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used method for studying the electronic properties of molecules. For this compound, DFT calculations could be employed to determine a range of properties, including its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and electronic transitions of the molecule.
Based on DFT studies of other halogenated naphthoquinones, it is expected that the chlorine atoms would lower the energy of both the HOMO and LUMO, affecting the molecule's redox potential and its ability to participate in charge-transfer interactions.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds
| Property | Predicted Value |
| HOMO Energy | Lowered due to electron-withdrawing Cl atoms |
| LUMO Energy | Lowered due to electron-withdrawing Cl atoms |
| HOMO-LUMO Gap | Potentially narrowed, affecting electronic transitions |
| Dipole Moment | Non-zero due to asymmetric substitution |
| Electron Affinity | Increased due to the presence of electronegative atoms |
Note: These are predicted trends based on the known effects of chloro- and quinone functional groups in similar molecular frameworks. Actual values would require specific DFT calculations for this molecule.
Semi-Empirical Molecular Orbital Theory (e.g., PM3)
Semi-empirical methods, such as PM3, offer a faster computational approach to studying molecular properties, albeit with lower accuracy compared to DFT. These methods would be useful for initial conformational searches and for studying larger systems involving this compound. For this specific molecule, PM3 could provide a reasonable approximation of its geometry and electronic properties, which could then be refined using higher-level theoretical methods like DFT.
Calculation of Bond Dissociation Energies
Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. For this compound, the BDEs of the C-Cl and C-C bonds would be of particular interest. The strength of the C-Cl bonds would be influenced by the aromatic system and the presence of other substituents.
Computational methods, particularly DFT, are well-suited for calculating BDEs. The calculated BDEs can provide insights into the thermal stability of the molecule and the likelihood of certain chemical reactions occurring. For instance, a lower BDE for a C-Cl bond might suggest a potential pathway for degradation or reaction.
Table 2: Estimated Bond Dissociation Energies (BDEs) for Key Bonds in this compound
| Bond | Estimated BDE (kcal/mol) |
| C-Cl | ~80-90 |
| C-C (within ring) | >100 |
| C=O | ~170-180 |
Note: These are estimated values based on typical BDEs for similar bonds in chlorinated aromatic and quinone compounds. Precise values would necessitate specific quantum chemical calculations.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic properties. For this compound, theoretical methods such as Density Functional Theory (DFT) are employed to calculate its molecular orbitals and their energy levels. sphinxsai.commdpi.commdpi.com Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org
The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
In the case of this compound, the presence of electronegative chlorine atoms and the conjugated naphthoquinone core significantly influences the energies of the frontier orbitals. The chlorine atoms, with their electron-withdrawing inductive effects, and the carbonyl groups of the dione (B5365651) moiety are expected to lower the energy of the LUMO, enhancing the molecule's electrophilic character. The π-system of the naphthalene (B1677914) ring contributes to the delocalization of both the HOMO and LUMO.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound (Illustrative) This table is for illustrative purposes, based on general principles and data from related compounds, as specific data for this compound is not available in the provided search results.
| Parameter | Estimated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -7.0 to -6.5 | Indicates electron-donating capability. |
| LUMO Energy | -3.5 to -3.0 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 3.0 | Correlates with chemical reactivity and stability. |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. ecetoc.org This approach is particularly valuable for environmental modeling, where experimental data may be scarce or difficult to obtain.
The foundation of any QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For a complex molecule like this compound, a wide array of descriptors can be generated. Examples of relevant descriptor classes include:
Constitutional descriptors: Molecular weight, number of chlorine atoms, number of rings.
Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.
Geometrical descriptors: Molecular surface area, molecular volume.
Quantum-chemical descriptors: HOMO and LUMO energies, dipole moment, atomic charges. nih.gov
The selection of appropriate descriptors is a critical step in developing a robust QSPR model. For chlorinated aromatic compounds, descriptors related to the number and position of chlorine atoms, as well as electronic properties like electrostatic potential, have been shown to be significant. nih.gov
Once a set of molecular descriptors has been calculated, various statistical and machine learning methods can be used to build the QSPR model. Artificial Neural Networks (ANNs) are a class of models inspired by the structure of the human brain that have proven to be highly effective in modeling complex, non-linear relationships between molecular descriptors and properties. nih.govnih.gov
Back-Propagation Neural Networks: These are multi-layered networks that learn by adjusting the weights of connections between neurons based on the error in their predictions. They are widely used in QSPR studies due to their versatility and ability to model complex data.
Fuzzy ARTMAP: This is a type of neural network that combines fuzzy logic with Adaptive Resonance Theory (ART). It is particularly useful for classification and pattern recognition tasks and can handle noisy or incomplete data.
These neural network models can be trained on a dataset of compounds with known properties to learn the underlying relationships between structure and property.
A key application of QSPR models for this compound is the prediction of its physicochemical properties, which are essential for assessing its environmental fate and transport. ecetoc.org Properties that can be predicted include:
Octanol-water partition coefficient (log K_ow): This parameter indicates a chemical's tendency to partition between fatty tissues and water, and is a key indicator of its potential for bioaccumulation. For polychlorinated naphthalenes, log K_ow values are generally high, suggesting a potential for bioaccumulation.
Water solubility: This determines the concentration of a chemical that can dissolve in water and affects its mobility in aquatic environments.
Vapor pressure: This influences the rate of volatilization from soil and water surfaces into the atmosphere.
Henry's Law constant: This describes the partitioning of a chemical between air and water.
By developing QSPR models using neural networks and a comprehensive set of molecular descriptors, it is possible to estimate these crucial environmental parameters for this compound, even in the absence of experimental data. These predictions can then be used in environmental fate models to assess its potential distribution, persistence, and bioaccumulation in various environmental compartments.
Environmental Fate and Degradation Mechanisms of Chlorinated Naphthalene Quinones
Photodegradation Pathways
The absorption of light, particularly in the environmentally relevant ultraviolet (UV) spectrum, is anticipated to be a primary driver of 2,3,6-Trichloronaphthalene-1,4-dione's transformation in surface waters and on terrestrial surfaces. The degradation process can theoretically proceed through direct and indirect photolysis.
Direct Photolysis Mechanisms in Aqueous and Solid Phases
Direct photolysis involves the direct absorption of a photon by the this compound molecule, leading to an excited state. This excess energy can induce the cleavage of chemical bonds. For chlorinated aromatic compounds, the carbon-chlorine (C-Cl) bond is often susceptible to homolytic cleavage, which would result in the formation of a naphthoquinone radical and a chlorine radical. This initial step would be followed by a cascade of further reactions, including hydrogen abstraction from the surrounding medium (e.g., water), leading to dechlorinated naphthalene-1,4-dione derivatives. The efficiency of direct photolysis would depend on the overlap between the compound's absorption spectrum and the solar spectrum, as well as the quantum yield of the degradation reaction.
Indirect Photolysis and the Role of Reactive Oxygen Species
Indirect photolysis is mediated by photochemically generated reactive species in the environment. In natural waters, dissolved organic matter (DOM) and nitrate (B79036) ions can absorb sunlight and produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). These ROS can then attack the this compound molecule.
Kinetic Studies of Photodegradation Rates
To date, specific kinetic studies detailing the photodegradation rates of this compound are not available in the reviewed literature. Such studies would be crucial for determining the environmental half-life of this compound under various conditions (e.g., pH, water depth, presence of sensitizers). It is expected that the degradation would follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the parent compound.
Table 1: Hypothetical Kinetic Parameters for Photodegradation
| Parameter | Expected Value/Trend | Influencing Factors |
|---|---|---|
| Rate Constant (k) | To be determined | Light intensity, wavelength, pH, temperature, concentration of DOM and nitrates |
Identification and Characterization of Photodegradation Products
Without experimental data, the precise photodegradation products of this compound can only be hypothesized. Based on the degradation of similar compounds, a range of products could be formed.
Table 2: Potential Photodegradation Products of this compound
| Transformation Process | Potential Products |
|---|---|
| Reductive Dechlorination | Dichloronaphthalene-1,4-diones, Monochloronaphthalene-1,4-diones, Naphthalene-1,4-dione |
| Hydroxylation | Hydroxylated trichloronaphthalene-1,4-diones |
Identification of these products would require advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Thermal Degradation Mechanisms
In the absence of light, thermal energy can also contribute to the degradation of this compound, particularly in settings such as industrial processes or contaminated soils subjected to high temperatures.
Competitive Hydrodechlorination and Oxidation Pathways
Research on the thermal degradation of other polychlorinated naphthalenes suggests that at elevated temperatures, competitive pathways of hydrodechlorination and oxidation are likely to occur. Hydrodechlorination involves the replacement of a chlorine atom with a hydrogen atom, leading to less chlorinated congeners. This process is often favored in the presence of a hydrogen source.
Oxidation, on the other hand, would involve the breakdown of the aromatic structure, potentially initiated by the attack of oxygen. This can lead to the formation of chlorinated phthalic anhydrides and eventually complete mineralization to CO₂, H₂O, and HCl at very high temperatures, such as those found in industrial incinerators. The prevalence of one pathway over the other would be highly dependent on factors like temperature, the presence of oxygen, and the presence of catalysts.
Analysis of Thermal Degradation Byproducts
The thermal degradation of chlorinated naphthalenes results in a complex mixture of byproducts, the composition of which is highly dependent on the specific compound and the degradation conditions. While direct studies on this compound are limited, research on related compounds such as octachloronaphthalene (B52695) provides insight into the potential byproducts. Thermal treatment of plastics, which can contain chlorinated compounds, is known to generate a wide array of hydrocarbons and their oxygenated derivatives. inchem.org For instance, the thermal degradation of polyethylene, a common plastic, produces formaldehyde, formic acid, acetaldehyde, and acetic acid. inchem.org
In the context of highly chlorinated aromatic compounds, thermal degradation often proceeds through dechlorination, forming less chlorinated congeners. For example, the thermal degradation of octachloronaphthalene has been shown to yield a series of lower chlorinated naphthalenes, from heptachloronaphthalenes down to dichloronaphthalenes. researchgate.net It is plausible that the thermal degradation of this compound would similarly produce less chlorinated naphthalene (B1677914) quinones and potentially other aromatic and aliphatic compounds through ring cleavage and rearrangement. The presence of oxygen during thermal degradation can also lead to the formation of oxygenated byproducts.
Table 1: Potential Byproducts from Thermal Degradation of Chlorinated Naphthalenes
| Precursor Compound | Potential Degradation Byproducts |
| Octachloronaphthalene | Heptachloronaphthalenes, Hexachloronaphthalenes, etc. |
| Polyethylene | Formaldehyde, Formic Acid, Acetaldehyde, Acetic Acid |
This table is illustrative and based on data from related compounds.
Influence of Catalytic Materials (e.g., Fe3O4) on Thermal Degradation
The use of catalytic materials can significantly influence the thermal degradation of chlorinated organic compounds by lowering the required temperature and altering the reaction pathways. Magnetite (Fe3O4) has been identified as an effective catalyst for the dechlorination of various chlorinated compounds. researchgate.net Studies on the thermal degradation of octachloronaphthalene in the presence of Fe3O4 micro/nanomaterials have demonstrated a significant increase in degradation efficiency. amazonaws.com
The catalytic activity of Fe3O4 is attributed to its ability to facilitate hydrodechlorination and oxidation reactions. researchgate.net The degradation of octachloronaphthalene over Fe3O4 at 300°C follows pseudo-first-order kinetics. researchgate.net The process involves two main competitive pathways: hydrodechlorination, which produces less chlorinated naphthalenes, and oxidation. researchgate.net The surface of the Fe3O4 catalyst is believed to play a crucial role, where surface oxygen can attack the aromatic ring, leading to oxidation. researchgate.net The efficiency of degradation is dependent on factors such as reaction temperature and the dosage of the catalyst. amazonaws.com For instance, increasing the dosage of Fe3O4 has been shown to increase the degradation efficiency of octachloronaphthalene. amazonaws.com
Table 2: Effect of Fe3O4 Dosage on Octachloronaphthalene Degradation Efficiency at 300°C
| Fe3O4 Dosage (mg) | Degradation Efficiency (%) |
| 12.5 | 53.7 |
| 50 | 95.6 |
| 75 | 99.3 |
Data from a study on octachloronaphthalene. amazonaws.com
Theoretical Considerations of Energy Principles and Steric Effects in Degradation
Theoretical studies, such as those employing density functional theory (DFT), provide valuable insights into the degradation mechanisms of chlorinated naphthalenes by examining energy principles and steric effects. DFT calculations can predict the most likely sites for radical attack on a molecule, which is a key step in many degradation processes. nih.gov
For 2,3,6-trichloronaphthalene, DFT calculations have indicated that the 6-C position is the most susceptible to radical attack. nih.gov This is supported by analyses of the molecule's electronic structure, such as the Fukui function and averaged local ionization energy. nih.gov In the reaction with hydroxyl radicals (•OH), a primary oxidant in many environmental systems, the transition state energy for an attack at the 6-C position is the lowest, indicating this is the most favorable reaction pathway. nih.gov Such theoretical considerations are crucial for predicting the initial steps of degradation and the potential formation of intermediates. Steric hindrance can also play a role, with less sterically hindered positions on the naphthalene ring being more accessible to enzymatic or chemical attack.
Biodegradation Studies of Related Chlorinated Naphthalenes
The biodegradation of chlorinated naphthalenes is a key process in their environmental fate. The extent and rate of biodegradation are highly dependent on the degree of chlorination and the specific microbial communities present.
Aerobic Microbial Degradation in Soil and Water
Under aerobic conditions, microorganisms in soil and water have been shown to degrade lower chlorinated naphthalenes. inchem.org Monochloronaphthalenes, for example, appear to be readily degradable. inchem.org The aerobic biodegradation of naphthalene itself has been extensively studied, with various bacteria such as Pseudomonas, Bacillus, Mycobacterium, and Micrococcus capable of utilizing it as a carbon and energy source. sciepub.comnih.gov The degradation pathways typically involve the action of oxygenase enzymes that introduce hydroxyl groups to the aromatic ring, leading to ring cleavage and eventual mineralization. nih.gov While specific studies on this compound are scarce, the principles of aerobic degradation of related compounds suggest that microbial consortia could potentially metabolize it, likely at a slower rate than less chlorinated congeners.
Limitations in Microbial Degradation of Higher Chlorinated Congeners
The microbial degradation of chlorinated naphthalenes becomes significantly more challenging as the degree of chlorination increases. Higher chlorinated congeners are generally more resistant to biodegradation. eurochlor.orgresearchgate.net This is due to several factors, including increased steric hindrance, which can prevent microbial enzymes from accessing the aromatic rings, and the higher stability of the carbon-chlorine bonds. Compounds that lack adjacent unsubstituted carbon atoms are particularly resistant to biotransformation and tend to bioaccumulate. tandfonline.com While lower chlorinated congeners are susceptible to aerobic degradation, higher chlorinated ones may only be transformed under anaerobic conditions. eurochlor.org The complete biodegradation of highly chlorinated compounds may necessitate a sequence of anaerobic and aerobic processes. eurochlor.org
Environmental Transport and Distribution Modeling
The environmental transport and distribution of chlorinated naphthalenes are governed by their physicochemical properties, such as vapor pressure and water solubility, which are influenced by the degree of chlorination. inchem.org As the number of chlorine atoms increases, vapor pressure tends to decrease, and the compound becomes less soluble in water and more lipophilic. inchem.orgtandfonline.com
Consequently, lower chlorinated congeners may exhibit some volatility from soil and water, while higher chlorinated congeners are more likely to adsorb strongly to soil and sediment organic carbon. inchem.org This strong sorption tendency limits their mobility in the subsurface but also makes them persistent reservoirs of contamination. Polychlorinated naphthalenes are known for their potential for long-range atmospheric transport, often adsorbed onto particulate matter. inchem.orgacs.orgnih.gov This allows them to be distributed globally, reaching remote environments. acs.org Modeling their environmental transport requires consideration of these partitioning behaviors between air, water, soil, and biota, as well as their degradation rates in each compartment.
Multimedia Mass Balance Model Applications
Multimedia mass balance models are crucial tools for understanding the environmental distribution of persistent organic pollutants (POPs) like chlorinated naphthalene quinones. These models, often based on the fugacity concept developed by Donald Mackay, predict a chemical's partitioning among various environmental compartments such as air, water, soil, and sediment. envchemgroup.com The core of these models is a mass balance equation that accounts for the inputs (emissions), outputs (degradation, advection), and intermedia transport of a chemical. researchgate.net
Models are typically categorized into different levels of complexity:
Level I: Assumes a closed, equilibrium system with no inflows, outflows, or degradation. It calculates the equilibrium distribution of a fixed amount of a chemical among compartments.
Level II: Maintains the equilibrium assumption but includes advection, inflow, outflow, and degradation processes at a steady state.
Level III: Abandons the equilibrium assumption, recognizing that intermedia transport rates can be slow and variable. It operates at a steady state, providing a more realistic depiction of environmental concentrations. acs.org
Level IV: Introduces non-steady-state (dynamic) conditions, allowing for the simulation of chemical concentrations over time.
Hypothetical Level I Equilibrium Distribution for this compound
To illustrate the application of a simple mass balance model, the following table presents a hypothetical Level I equilibrium distribution based on estimated properties. This simulation assumes a standard evaluative environment and a total emission of 100,000 kg of the substance.
| Environmental Compartment | Volume (m³) | Assumed Fugacity Capacity (Z-value, mol/m³·Pa) | Mass (kg) | Percentage of Total Mass (%) |
|---|---|---|---|---|
| Air | 6.00E+10 | 4.00E-04 | 5,890 | 5.89 |
| Water | 7.00E+07 | 1.50E-01 | 25,790 | 25.79 |
| Soil | 4.50E+07 | 3.00E+01 | 33,150 | 33.15 |
| Sediment | 2.10E+06 | 7.50E+01 | 35,170 | 35.17 |
This table is illustrative and based on hypothetical physicochemical properties for this compound to demonstrate the output of a Level I multimedia mass balance model. The values are not derived from experimental data.
This simplified model predicts that due to its expected hydrophobicity and low volatility, this compound would predominantly partition into solid environmental phases like soil and sediment. who.int More complex models like Globo-POP or nested models could further refine these predictions by incorporating temperature effects and varying spatial resolutions. acs.orgrsc.org
Simulation of Environmental Transport in Air, Water, and Soil
Simulating the environmental transport of this compound is essential for predicting its potential for long-range distribution and exposure. As a semi-volatile organic compound (SVOC), it is susceptible to transport across all environmental media. nih.gov
Atmospheric Transport: Chlorinated aromatic compounds can undergo long-range atmospheric transport (LRAT). rsc.orgscience.gov The transport simulation would model its partitioning between the gas phase and atmospheric particles. Due to its likely low vapor pressure, a significant fraction of this compound in the atmosphere is expected to be adsorbed to particulate matter. wikipedia.org Transport models would simulate its movement via advection and dispersion, while also accounting for deposition processes (wet and dry) that transfer the compound from the atmosphere to terrestrial and aquatic surfaces. nih.govacs.org Deposition is a key factor in shaping the long-range transport potential of POPs. nih.gov
Transport in Water: In aquatic systems, transport is governed by advection (movement with water currents) and dispersion. A crucial factor in the simulation is the compound's partitioning between the water column and suspended particulate matter, as well as its eventual transfer to sediment. Given its expected hydrophobicity, a significant portion of the compound would be associated with suspended solids, which can be transported over long distances before settling into the sediment bed.
Transport in Soil: Transport through soil is primarily dictated by leaching, which is the movement of the substance with soil water. For a compound like this compound, strong adsorption to soil organic matter is anticipated, which would significantly retard its downward movement towards groundwater. who.int However, transport can also occur through soil erosion, where the compound, adsorbed to soil particles, is moved by wind or water runoff into adjacent water bodies.
The following table summarizes the key processes and parameters used in simulating the environmental transport of this compound.
| Compartment | Primary Transport Mechanism | Key Simulation Parameters | Expected Behavior of this compound |
|---|---|---|---|
| Air | Advection and Dispersion | Vapor Pressure, Octanol-Air Partition Coefficient (Koa), Deposition Rates (wet/dry) | Subject to long-range transport, primarily adsorbed to atmospheric particles. |
| Water | Advection and Dispersion | Water Solubility, Particle-Water Partition Coefficient (Kp), Sedimentation Rate | Significant partitioning to suspended solids, leading to deposition in sediments. |
| Soil | Leaching and Runoff/Erosion | Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc), Soil Properties (porosity, density) | Strongly adsorbed to soil organic matter, limiting leaching but susceptible to transport via erosion. |
This table presents a conceptual overview of transport simulation for this compound based on the expected behavior of similar chlorinated, hydrophobic compounds.
Modeling of Sorption and Mobility in Environmental Compartments
Sorption, the process by which a chemical binds to solid phases, is a critical determinant of its fate, transport, and bioavailability in the environment. For hydrophobic organic pollutants like this compound, sorption to soil and sediment is primarily driven by partitioning into the organic carbon fraction of these solids. geology.cz
The key parameter for modeling this process is the soil organic carbon-water partition coefficient (Koc), which describes the ratio of the chemical's concentration in the organic carbon phase to its concentration in the aqueous phase at equilibrium. chemsafetypro.com A high Koc value indicates strong sorption and, consequently, low mobility. chemsafetypro.com For chlorinated naphthalenes, Koc values generally increase with the degree of chlorination, suggesting that this compound would exhibit strong sorption tendencies. who.int
Sorption is typically modeled using isotherms, such as the Freundlich or Langmuir equations, which describe the equilibrium relationship between the concentration of the contaminant in the solution and the amount sorbed onto the solid phase. nih.gov The distribution coefficient (Kd), which relates the total sorbed concentration to the dissolved concentration, can be derived from Koc and the fraction of organic carbon (foc) in the soil or sediment (Kd = Koc × foc).
The mobility of a chemical in soil is inversely related to its sorption. ecetoc.org Chemicals with high Koc values are strongly bound and thus have low mobility, reducing the risk of groundwater contamination through leaching but increasing their persistence in the topsoil layer. chemsafetypro.com
Hypothetical Mobility Classification for this compound
Based on its chemical structure, a high Koc value can be estimated for this compound. The following table uses a hypothetical Koc value to classify its potential mobility in soil according to established schemes.
| Parameter | Hypothetical Value | Mobility Class (McCall, 1981) | Mobility Class (FAO/EPA) | Implication |
|---|---|---|---|---|
| Log Koc (L/kg) | 4.8 | Slightly Mobile / Immobile | Hardly Mobile | The compound is expected to be strongly bound to soil and sediment organic matter, with very limited potential for leaching into groundwater. |
This table provides an illustrative classification of mobility. The Log Koc value is a hypothetical estimate for this compound based on values for other chlorinated hydrocarbons and is used here for demonstrative purposes.
The modeling of sorption and mobility indicates that this compound is likely to be retained in the upper soil layers or rapidly partition to sediments in aquatic environments, making these compartments its primary long-term sinks.
Advanced Analytical Methodologies for Detection and Quantification of 2,3,6 Trichloronaphthalene 1,4 Dione
Chromatographic Techniques and Detectors
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a semi-volatile and chlorinated compound like 2,3,6-Trichloronaphthalene-1,4-dione, both gas and liquid chromatography offer powerful solutions, especially when paired with sensitive and selective detectors.
High-Resolution Gas Chromatography (HRGC)
High-Resolution Gas Chromatography (HRGC), particularly when coupled with High-Resolution Mass Spectrometry (HRMS), is the premier technique for the analysis of trace organic pollutants like chlorinated naphthalenes. researchgate.net The high resolving power of capillary columns allows for the separation of complex isomers, which is critical in environmental analysis. For a compound such as this compound, HRGC provides the necessary separation from matrix interferences.
The combination of HRGC with HRMS offers exceptional selectivity and sensitivity, allowing for unambiguous identification and quantification based on accurate mass measurements. nih.gov Electron impact (EI) ionization is a common technique used in this context. researchgate.net Research on various chlorinated naphthalenes has demonstrated that molar response factors in GC/EI-MS increase with the degree of chlorination, a principle that allows for the quantification of congeners even when authentic standards are unavailable. researchgate.net
Table 1: Typical HRGC/HRMS Parameters for the Analysis of Related Chlorinated Naphthalenes
| Parameter | Setting | Purpose |
|---|---|---|
| Column Type | DB-5ms (60 m x 0.25 mm i.d., 0.10-µm film) | A non-polar column providing good separation based on boiling points and dispersive forces. researchgate.net |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Injection Mode | Splitless | Ensures the entire sample volume is transferred to the column, maximizing sensitivity for trace analysis. |
| Oven Program | Temperature gradient (e.g., 100°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 15 min) | Optimizes the separation of compounds with different volatilities. |
| Ionization Mode | Electron Impact (EI) | Provides characteristic fragmentation patterns for structural elucidation and identification. researchgate.net |
| Mass Analyzer | High-Resolution Mass Spectrometer (HRMS) | Allows for accurate mass measurements, distinguishing the analyte from interfering compounds with the same nominal mass. nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of quinones and other polar to semi-polar aromatic compounds that may have limited thermal stability. sielc.comnih.gov For this compound, reversed-phase HPLC is the most probable mode of separation.
In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comumb.edu The addition of modifiers like formic acid or phosphoric acid to the mobile phase can improve peak shape and resolution. sielc.comumb.edu Detection is commonly achieved using a Diode Array Detector (DAD) or a standard UV detector, which can be set to a wavelength where the analyte exhibits maximum absorbance. sielc.comnih.gov For enhanced sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS), which is particularly effective for detecting trace levels in complex samples. gxu.edu.cn
Table 2: Exemplary HPLC Conditions for Analysis of Chlorinated Quinones and Related Compounds
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Newcrom B (4.6x150 mm, 3 µm) or Zorbax SB-CN (150 x 4.6 mm, 5 µm) | Reversed-phase columns effective for separating haloaromatics and quinones. sielc.comnih.gov |
| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid | A common mobile phase for reversed-phase separation of hydrophobic compounds. sielc.com |
| Flow Rate | 1.0 - 1.2 mL/min | A typical analytical flow rate providing good separation efficiency and run times. nih.gov |
| Detection | UV at 200 nm or DAD at 343 nm | Wavelengths selected for optimal detection of quinone or haloaromatic structures. sielc.comnih.gov |
| Injection Volume | 20 - 50 µL | Standard injection volumes for analytical HPLC. umb.edunih.gov |
Applications of Electron Capture Detectors (ECD)
The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography that is exceptionally selective for electrophilic compounds, particularly those containing halogens. srigc.comsri-instruments-europe.comwikipedia.org This makes it an ideal choice for the analysis of this compound.
The ECD operates using a radioactive Nickel-63 (⁶³Ni) source that emits beta particles (electrons). sri-instruments-europe.com These electrons ionize a makeup gas (typically nitrogen or argon-methane), creating a stable cloud of free electrons and a constant standing current. srigc.com When an electronegative analyte, such as a chlorinated compound, passes through the detector, it captures some of these free electrons, causing a measurable decrease in the current. wikipedia.orgmeasurlabs.com This drop in current is proportional to the concentration of the analyte. The sensitivity of the ECD for halogenated molecules can reach parts-per-trillion (ppt) levels, often being 10 to 1000 times more sensitive than a Flame Ionization Detector (FID) for these specific compounds. sri-instruments-europe.comwikipedia.org While highly sensitive, GC-ECD can be prone to interferences from co-eluting compounds like polychlorinated biphenyls (PCBs), sometimes necessitating confirmation with a mass spectrometer. researchgate.net
Sample Preparation and Extraction Protocols for Complex Matrices
The analysis of this compound in complex matrices such as air, water, or soil requires an efficient sample preparation and extraction step to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental detection.
Filter and Bubbler Collection Methods
For collecting semi-volatile organic compounds (SVOCs) like this compound from air, active sampling using sorbent cartridges is a standard and effective method. berkeleyanalytical.com Polyurethane foam (PUF) is a common sorbent used for this purpose. The collection process involves a sampling pump that draws a known volume of air through a glass cartridge packed with PUF. berkeleyanalytical.com The SVOCs in the air are adsorbed onto the foam. An optional filter can be placed upstream of the PUF cartridge to separately collect particle-bound SVOCs. berkeleyanalytical.com After sampling, the PUF cartridge is sealed and transported to the laboratory, where the trapped analytes are desorbed using a suitable solvent before analysis. researchgate.net
Solvent Extraction Techniques
Solvent extraction is a fundamental technique for isolating SVOCs from solid and liquid samples. environmentalexpress.com The choice of method depends on the sample matrix, with the goal being the efficient transfer of the analyte from the sample into a clean organic solvent. environmentalexpress.com
For solid matrices like soil, sludge, or sediment, several methods are available:
Soxhlet Extraction: This is a classic, robust method where the solid sample is placed in a thimble and continuously extracted by a refluxing solvent (e.g., toluene, hexane, or methylene (B1212753) chloride) over many hours. researchgate.netepa.govnih.gov It ensures thorough extraction but is time-consuming and uses large solvent volumes. thermofisher.com
Accelerated Solvent Extraction (ASE): A modern alternative that uses conventional solvents at elevated temperatures and pressures to achieve rapid (less than 15 minutes) and efficient extractions with significantly less solvent compared to Soxhlet. thermofisher.com
Ultrasonic-Assisted Extraction (UAE): This method, also known as sonication, uses high-frequency sound waves to create cavitation in the solvent, disrupting the sample matrix and accelerating the extraction process. environmentalexpress.comnih.gov
For liquid matrices like water, the primary techniques are:
Liquid-Liquid Extraction (LLE): The water sample is mixed with an immiscible organic solvent in a separatory funnel. The higher affinity of the analyte for the organic solvent causes it to partition into the solvent layer, which is then collected for analysis. environmentalexpress.comtandfonline.com
Solid-Phase Extraction (SPE): A more modern and efficient technique where the water sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the water passes through. The analyte is then eluted from the cartridge with a small volume of a strong organic solvent. nih.govtandfonline.com
Table 3: Comparison of Common Solvent Extraction Techniques for SVOCs
| Technique | Principle | Advantages | Disadvantages | Typical Solvents |
|---|---|---|---|---|
| Soxhlet Extraction | Continuous extraction of a solid with fresh, hot solvent. nih.gov | Exhaustive and efficient; well-established. epa.gov | Slow (18-36 hours); large solvent volume; potential for thermal degradation. thermofisher.com | Toluene, Hexane, Methylene Chloride researchgate.netepa.gov |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at high temperature and pressure. thermofisher.com | Fast (<15 min); low solvent consumption; automated. thermofisher.com | High initial equipment cost. | Toluene, Hexane/Acetone thermofisher.com |
| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance solvent penetration and desorption. mdpi.com | Faster than Soxhlet; can be performed at room temperature. | May be less efficient for some matrices; potential for analyte degradation. mdpi.com | Ethanol, Acetone, Hexane mdpi.comresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. environmentalexpress.com | Simple; low equipment cost. | Labor-intensive; uses large solvent volumes; emulsion formation can be an issue. environmentalexpress.com | Methylene Chloride, Hexane environmentalexpress.comtandfonline.com |
| Solid-Phase Extraction (SPE) | Adsorption of analyte onto a solid sorbent, followed by elution. tandfonline.com | Low solvent use; high concentration factor; can be automated. | Cartridge cost; potential for sorbent clogging with complex matrices. | Methanol, Acetonitrile, Ethyl Acetate nih.govnih.gov |
Addressing Analytical Challenges in Chlorinated Naphthalene (B1677914) Congener Analysis
The accurate detection and quantification of chlorinated naphthalene congeners, including compounds like this compound, are fraught with analytical difficulties. These challenges primarily stem from the complexity of the mixtures found in environmental and biological samples, the large number of possible isomers and congeners (75 for polychlorinated naphthalenes - PCNs), and the presence of other co-occurring pollutants that can interfere with the analysis. who.inttandfonline.com
A significant hurdle in the analysis of chlorinated naphthalenes is the interference from other persistent organic pollutants (POPs), particularly polychlorinated biphenyls (PCBs) and organochlorine pesticides. who.int When using traditional analytical techniques like gas chromatography with electron capture detection (GC-ECD), the similar chemical properties and retention times of these compounds can lead to co-elution, making accurate quantification extremely difficult. tandfonline.com Furthermore, the availability of analytical standards for many of the individual PCN congeners is limited, which further complicates their identification and quantification. who.int
Strategies for Distinguishing Isomers and Co-Occurring Pollutants
To overcome the challenges of analyzing chlorinated naphthalene congeners, researchers have developed several strategies that focus on improving the separation and detection of these compounds. The use of mass spectrometric detection is a key strategy that offers higher selectivity and sensitivity compared to ECD. who.int
Advanced Chromatographic Techniques:
High-resolution gas chromatography (HRGC) is a fundamental technique for separating complex mixtures of chlorinated naphthalene isomers. The choice of the capillary column's stationary phase is critical for achieving optimal separation. Different stationary phases can provide varying degrees of separation for different groups of isomers.
Mass Spectrometric Detection:
The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful tool for the congener-specific analysis of chlorinated naphthalenes. researchgate.net Mass spectrometry allows for the identification of individual congeners based on their unique mass spectra, even if they are not completely separated chromatographically. High-resolution mass spectrometry (HRMS) can further enhance selectivity by providing very accurate mass measurements, which helps to distinguish target compounds from matrix interferences.
For complex environmental samples, a contaminant enrichment procedure, for instance using an activated carbon column, may be necessary prior to instrumental analysis to isolate the PCNs from interfering compounds. who.int
Below is an illustrative table showcasing how different analytical techniques can be applied to distinguish between isomers and pollutants.
| Analytical Technique | Principle of Separation/Detection | Application in Chlorinated Naphthalene Analysis |
| High-Resolution Gas Chromatography (HRGC) | Differential partitioning of analytes between a mobile gas phase and a stationary phase in a long capillary column. | Separation of various chlorinated naphthalene isomers based on their boiling points and polarity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by ionization of molecules and separation of ions based on their mass-to-charge ratio. | Provides mass spectra for individual compounds, allowing for the identification of specific congeners and differentiation from co-eluting pollutants like PCBs. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratios with very high accuracy. | Distinguishes between molecules with the same nominal mass but different elemental compositions, thus reducing interferences. |
Development and Application of Isotope-Labeled Standards for Quantitative Analysis
For accurate quantification of trace levels of chlorinated naphthalenes, the use of isotope-labeled internal standards is the gold standard. science.govlgcstandards.com This method, known as isotope dilution mass spectrometry (IDMS), involves adding a known amount of a stable isotope-labeled analog of the target analyte to the sample before extraction and cleanup. science.gov
The isotope-labeled standard behaves almost identically to the native analyte throughout the analytical procedure, including extraction, cleanup, and chromatographic separation. Because the labeled and unlabeled compounds have slightly different masses, they can be distinguished by the mass spectrometer. By measuring the ratio of the native analyte to the isotope-labeled standard, the concentration of the native analyte in the original sample can be accurately calculated, correcting for any losses that may have occurred during sample preparation. lgcstandards.com
The development of a wide range of stable isotope-labeled standards, particularly those labeled with Carbon-13 (¹³C), has been crucial for advancing the quantitative analysis of chlorinated naphthalenes. sigmaaldrich.com These standards are preferred over deuterated standards in some cases, as the carbon-13 label is less likely to be lost during the analytical process. sigmaaldrich.com
The following table provides examples of commercially available isotope-labeled standards for chlorinated compounds, illustrating the types of standards used in quantitative analysis.
| Isotope-Labeled Standard | Isotopic Label | Common Application |
| Naphthalene-d8 | Deuterium | Internal standard for the analysis of naphthalene and its derivatives. lgcstandards.com |
| ¹³C-labeled Polychlorinated Naphthalenes | Carbon-13 | Used as internal standards for the highly accurate quantification of specific PCN congeners in environmental and biological samples. |
The use of isotope dilution GC-MS/MS (gas chromatography-tandem mass spectrometry) has been established for the analysis of twenty PCN congeners in environmental samples, demonstrating good agreement with high-resolution methods.
Emerging Research and Potential Academic Applications
Advanced Catalytic Applications in Organic Transformations
While direct catalytic applications of 2,3,6-Trichloronaphthalene-1,4-dione are still an area of nascent research, the broader class of halogenated quinones has demonstrated significant potential in catalyzing a variety of organic transformations. These compounds are known to participate in redox cycling and can act as electron transfer mediators. The presence of electron-withdrawing chlorine atoms on the naphthoquinone framework of this compound is expected to enhance its oxidative capabilities, making it a candidate for specialized catalytic processes.
Research into related halogenated quinones has shown their ability to facilitate oxidative degradation of pollutants, often through the generation of reactive oxygen species (ROS). It is hypothesized that this compound could similarly act as a catalyst in advanced oxidation processes (AOPs), potentially for the decomposition of recalcitrant organic molecules in wastewater. The specific substitution pattern may influence the stability and reactivity of the catalytic cycle, offering a tunable platform for designing targeted oxidation reactions.
Table 1: Potential Catalytic Applications of Halogenated Naphthoquinones
| Catalytic Process | Role of Halogenated Naphthoquinone | Potential Substrates |
| Advanced Oxidation | Electron transfer mediator, ROS generation | Dyes, phenols, pesticides |
| Dehydrogenation | Oxidant | Alcohols, hydrocarbons |
| C-H Functionalization | Oxidant/Co-catalyst | Alkanes, arenes |
Further investigation is required to fully elucidate the catalytic prowess of this compound, including its efficacy, selectivity, and mechanism in various organic reactions.
Role as a Synthetic Building Block in Novel Material Design
The rigid, aromatic structure of the naphthalene (B1677914) core, combined with the reactive sites offered by the quinone functionality and the chloro-substituents, makes this compound a promising building block for the synthesis of novel organic materials. The chlorine atoms can serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This versatility opens pathways to the creation of new polymers, dyes, and functional materials with tailored electronic and optical properties.
For instance, substitution of the chlorine atoms with appropriate moieties could lead to the formation of charge-transfer complexes or conjugated systems, which are essential components in organic electronics. The synthesis of polymers incorporating the 2,3,6-trichloronaphthoquinone unit could result in materials with enhanced thermal stability and specific electronic characteristics. The inherent reactivity of the dione (B5365651) system also allows for further chemical modifications, expanding the molecular diversity that can be achieved from this starting material.
Table 2: Potential Material Precursors from this compound
| Derivative Class | Synthetic Pathway | Potential Application |
| Amino-substituted naphthoquinones | Nucleophilic substitution | Dyes, pigments, charge-transfer materials |
| Thio-substituted naphthoquinones | Nucleophilic substitution | Organic semiconductors, sensors |
| Poly(naphthoquinone)s | Polymerization reactions | Energy storage, conductive polymers |
The development of synthetic methodologies to efficiently incorporate this compound into larger molecular architectures is a key area for future research in materials science.
Interdisciplinary Approaches in Environmental Chemistry and Engineering
The presence of chlorinated organic compounds in the environment is a significant concern, and understanding their fate and transport is crucial. Research on the environmental behavior of chlorinated naphthalenes provides a foundation for assessing the potential impact of this compound. Studies on the photodegradation of the related compound, 2,3,6-trichloronaphthalene, have shown that it can be broken down under UV irradiation, a process that could be relevant for the remediation of contaminated sites.
The application of advanced oxidation processes, such as photocatalysis, is a promising strategy for the degradation of persistent organic pollutants. Halogenated quinones can play a role in these processes, either as the target pollutant or as a mediator in the degradation of other contaminants. The study of this compound in this context could provide insights into the environmental transformation of this class of compounds and inform the development of effective remediation technologies.
Furthermore, the unique spectroscopic properties of such compounds could potentially be exploited for the development of analytical methods for environmental monitoring. The interdisciplinary approach, combining synthetic chemistry, environmental science, and engineering, is essential to fully understand and mitigate the potential environmental risks associated with chlorinated naphthoquinones.
Table 3: Environmental Research Areas for this compound
| Research Area | Focus | Relevance |
| Environmental Fate | Transport, persistence, and transformation in soil and water | Risk assessment and management |
| Remediation Technologies | Photodegradation, advanced oxidation processes | Development of cleanup strategies |
| Analytical Methods | Detection and quantification in environmental matrices | Environmental monitoring and compliance |
Conclusion and Future Directions in 2,3,6 Trichloronaphthalene 1,4 Dione Research
Identification of Critical Research Gaps
A thorough understanding of 2,3,6-Trichloronaphthalene-1,4-dione is currently hampered by a significant lack of fundamental data. Key areas requiring immediate research focus include:
Synthesis and Characterization: The most pressing research gap is the absence of established and optimized synthetic routes for this compound. The development of efficient and scalable synthesis methods is a prerequisite for all other areas of investigation. Following synthesis, comprehensive physicochemical characterization is necessary to determine its structural and electronic properties.
Toxicological Profile: The toxicological effects of this compound are unknown. Research on other polychlorinated naphthalenes (PCNs) and related halogenated aromatic compounds has revealed a range of adverse health effects, including potential carcinogenicity and impacts on the immune, reproductive, nervous, and endocrine systems. nih.govepa.gov Therefore, in-depth toxicological studies, including cytotoxicity, genotoxicity, and carcinogenicity assessments, are of paramount importance.
Environmental Fate and Behavior: There is no information on the environmental persistence, degradation pathways, and bioaccumulation potential of this compound. Studies on other PCNs suggest that these compounds can be persistent in the environment and may accumulate in the food chain. nih.govnih.gov Research is needed to understand its behavior in soil, water, and air, as well as its potential for long-range environmental transport.
Biological Activity: While various naphthalene-1,4-dione derivatives have been investigated for their biological activities, including anticancer properties, the specific bioactivity of the 2,3,6-trichloro substituted variant is yet to be explored. mdpi.com Screening for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory effects, represents a significant area of untapped research.
Prospects for Novel Methodological Developments
Future research on this compound will necessitate the development and application of advanced methodologies.
Synthetic Methodologies: Exploration of novel synthetic strategies, potentially involving catalytic cross-coupling reactions or innovative chlorination techniques of naphthalene-1,4-dione precursors, could lead to more efficient and selective production of this compound.
Analytical Techniques: The development of sensitive and specific analytical methods for the detection and quantification of this compound in various matrices is crucial. High-resolution mass spectrometry coupled with gas or liquid chromatography will be essential for environmental monitoring and metabolism studies. Furthermore, the synthesis of an analytical standard is a critical first step for any quantitative analysis.
Computational Modeling: In the absence of extensive empirical data, computational modeling can provide valuable initial insights. Quantum chemical calculations can predict the compound's electronic structure, reactivity, and spectroscopic properties. Molecular docking studies can be employed to explore its potential interactions with biological targets, guiding further experimental investigations into its bioactivity.
Opportunities for Interdisciplinary Collaborative Research
The multifaceted nature of this compound research presents numerous opportunities for collaboration across scientific disciplines.
Chemistry and Environmental Science: Chemists can focus on the synthesis and development of analytical methods, while environmental scientists can investigate its fate, transport, and effects in various ecosystems. This collaboration is essential for a comprehensive environmental risk assessment.
Toxicology and Medicine: Toxicologists can elucidate the mechanisms of its potential toxicity, while medical researchers could explore its therapeutic potential, particularly in oncology, given the cytotoxic properties of other naphthoquinones. mdpi.com
Materials Science and Engineering: The unique electronic and structural properties that may be imparted by the trichloro-substitution pattern could be of interest to materials scientists for the development of novel organic electronic materials or functional polymers.
Data Science and Cheminformatics: Collaboration with data scientists can aid in the analysis of large datasets generated from high-throughput screening or environmental monitoring, and in the development of predictive models for its properties and activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
